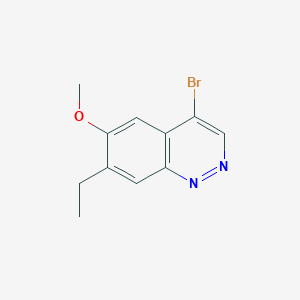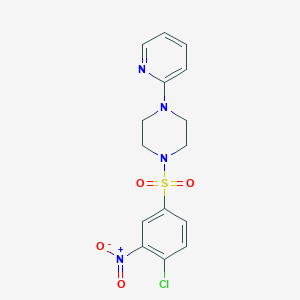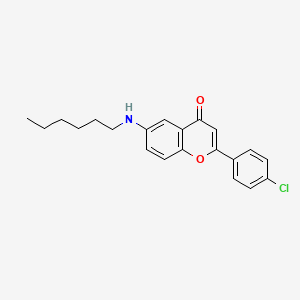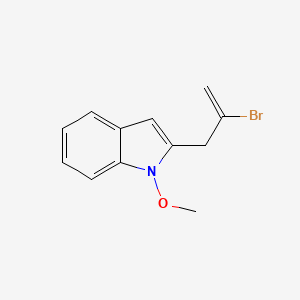
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a brominated allyl group and a methoxy group attached to the indole core, which can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-propene-1-yl-1-methoxyindole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are common methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(2-azidoprop-2-en-1-yl)-1-methoxy-1H-indole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and brominated allyl group. These interactions can modulate biological pathways and lead to various pharmacological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(2-Bromoprop-2-en-1-yl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(2-Chloroprop-2-en-1-yl)-1-methoxy-1H-indole: The chlorine atom can lead to different reactivity and potentially different biological effects.
2-(2-Bromoprop-2-en-1-yl)-1-methyl-1H-indole: The methyl group instead of the methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is unique due to the presence of both the brominated allyl group and the methoxy group. These functional groups can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
919119-83-8 |
|---|---|
分子式 |
C12H12BrNO |
分子量 |
266.13 g/mol |
IUPAC 名称 |
2-(2-bromoprop-2-enyl)-1-methoxyindole |
InChI |
InChI=1S/C12H12BrNO/c1-9(13)7-11-8-10-5-3-4-6-12(10)14(11)15-2/h3-6,8H,1,7H2,2H3 |
InChI 键 |
YRQBAYWZQZTSFM-UHFFFAOYSA-N |
规范 SMILES |
CON1C2=CC=CC=C2C=C1CC(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



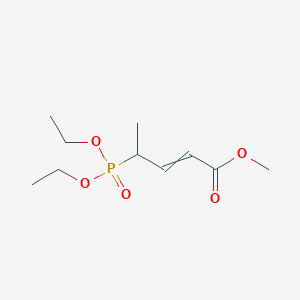
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
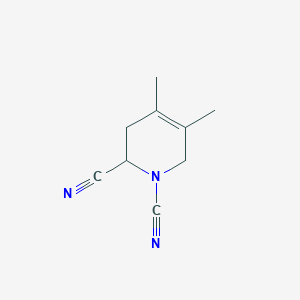
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
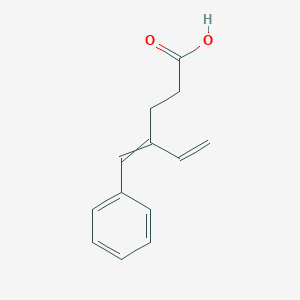
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
